N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This benzamide derivative features a benzothiazole ring linked to a phenyl group, a methoxy substituent at the 2-position, and a pyrrolidine sulfonyl group at the 5-position. The benzothiazole moiety is a critical pharmacophore, enabling π-π interactions and hydrogen bonding in biological targets .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-32-22-13-12-19(34(30,31)28-14-4-5-15-28)16-20(22)24(29)26-18-10-8-17(9-11-18)25-27-21-6-2-3-7-23(21)33-25/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMFZDOSZNWRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound with a molecular formula of CHNOS and a molecular weight of 493.6 g/mol. This compound belongs to the benzothiazole family, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer activity. This compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and glioblastoma cells.
Case Study: Apoptosis Induction
A study demonstrated that treatment with this compound resulted in morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation. The compound exhibited an IC value in the nanomolar range against glioblastoma multiforme cells, indicating potent cytotoxicity compared to standard chemotherapeutics like etoposide.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains and demonstrated effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features:
- Benzothiazole Ring : Known for enhancing bioactivity due to its ability to interact with biological targets.
- Methoxy Group : Contributes to lipophilicity, facilitating membrane penetration.
- Pyrrolidine Sulfonamide Moiety : Enhances binding affinity to target enzymes or receptors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity | IC |
|---|---|---|---|
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Structure | Antitumor | 50 nM |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide | Structure | Antimicrobial | 75 nM |
The comparative analysis reveals that while similar compounds exhibit significant activities, the unique substitution pattern of this compound enhances its efficacy.
Comparison with Similar Compounds
Structural Analogues with Varying Sulfonyl Substituents
Analysis :
- The pyrrolidine sulfonyl group in the target compound reduces polarity compared to morpholine in BA99181, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Compounds in EP 3 532 474 B1 replace sulfonyl groups with bulky cyclohexylethoxy substituents, likely altering binding kinetics in enzyme targets .
Benzamide Derivatives with Heterocyclic Modifications
Analysis :
- The benzothiazole core in the target compound offers rigid planar geometry for target binding, whereas thiazole derivatives () may exhibit conformational flexibility, affecting receptor fit .
- Compounds with pentyloxy or ethoxyphenyl groups () introduce alkoxy chains that could enhance lipid solubility but reduce metabolic stability due to oxidative degradation .
Physicochemical and Computational Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
